6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Overview
Description
“6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid” is a derivative of pyridine . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are likely to be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Chemical Properties and Reactivity
Research on compounds structurally related to "6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid" often explores their physicochemical properties, such as solubility, stability, and reactivity under various conditions. For instance, studies on perfluorinated acids highlight the importance of understanding the physicochemical properties and environmental behavior of such compounds, indicating that their structure significantly influences their partitioning behavior and environmental persistence (Rayne & Forest, 2009).
Potential Applications
The applications of compounds similar to "this compound" span across various domains, including but not limited to medicinal chemistry, environmental science, and materials science. For example, studies on ursolic acid demonstrate its therapeutic potential in managing neurodegenerative and psychiatric diseases, showcasing how chemical compounds can be explored for their bioactive properties (Ramos-Hryb et al., 2017).
Research Methodologies
The methodologies employed in studying these compounds often involve a combination of synthetic chemistry, computational modeling, and biological assays to elucidate their mechanisms of action, potential uses, and environmental impacts. For instance, the synthesis and application of novel chemosensors based on specific chemical scaffolds highlight the innovative approaches taken to detect and quantify various analytes, indicating a pathway for developing sensors or probes based on "this compound" or its derivatives (Roy, 2021).
Mechanism of Action
Target of Action
Similar compounds are known to interact with nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
These compounds typically bind to the receptor, causing a conformational change that allows ions to flow across the cell membrane, leading to depolarization and signal propagation .
Biochemical Pathways
Activation of nicotinic acetylcholine receptors can influence numerous pathways, including those involved in neurotransmitter release, gene expression, and cellular metabolism .
Result of Action
Activation of nicotinic acetylcholine receptors can lead to various cellular responses, including changes in membrane potential, activation of intracellular signaling pathways, and modulation of gene expression .
Future Directions
Properties
IUPAC Name |
6-methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-8-2-7-11(13(19)20)12(18-8)9-3-5-10(6-4-9)14(15,16)17/h2-7H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGUBPKDGLBTIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652690 | |
Record name | 6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883241-16-5 | |
Record name | 6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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